4-[(4-Benzyl-1-phthalazinyl)oxy]benzenecarbonitrile
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Overview
Description
4-[(4-Benzyl-1-phthalazinyl)oxy]benzenecarbonitrile is a chemical compound with the molecular formula C22H15N3O and a molecular weight of 337.37 g/mol . This compound is known for its unique structure, which includes a phthalazinyl group linked to a benzenecarbonitrile moiety through an ether linkage. It is used in various scientific research applications due to its reactivity and selectivity.
Preparation Methods
The synthesis of 4-[(4-Benzyl-1-phthalazinyl)oxy]benzenecarbonitrile typically involves the reaction of 4-benzyl-1-phthalazinone with 4-fluorobenzonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
4-[(4-Benzyl-1-phthalazinyl)oxy]benzenecarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the nitrile group to an amine.
Scientific Research Applications
4-[(4-Benzyl-1-phthalazinyl)oxy]benzenecarbonitrile is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with specific biological targets.
Medicine: Research into potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound’s reactivity makes it valuable in the development of new materials and industrial processes
Mechanism of Action
The mechanism of action of 4-[(4-Benzyl-1-phthalazinyl)oxy]benzenecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The phthalazinyl group is known to interact with various biological pathways, potentially inhibiting or modulating the activity of target proteins. This interaction can lead to changes in cellular processes, making the compound useful in studying and manipulating biological systems .
Comparison with Similar Compounds
4-[(4-Benzyl-1-phthalazinyl)oxy]benzenecarbonitrile can be compared with other phthalazine derivatives, such as:
Azelastine: An antihistamine used to treat allergic conditions.
Vatalanib: A vascular endothelial growth factor receptor (VEGFR) inhibitor used in cancer therapy.
Hydralazine: An antihypertensive agent used to treat high blood pressure.
These compounds share the phthalazine core structure but differ in their functional groups and specific applications. The unique ether linkage in this compound distinguishes it from other phthalazine derivatives, contributing to its distinct reactivity and selectivity in various chemical and biological contexts .
Properties
IUPAC Name |
4-(4-benzylphthalazin-1-yl)oxybenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O/c23-15-17-10-12-18(13-11-17)26-22-20-9-5-4-8-19(20)21(24-25-22)14-16-6-2-1-3-7-16/h1-13H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJBISCDKUDSHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(C3=CC=CC=C32)OC4=CC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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